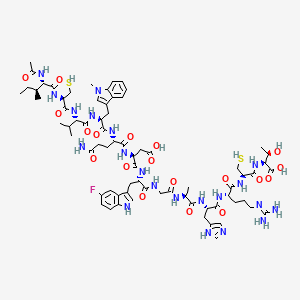
Ac-ICV(1MeW)QDWGAHRCT-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ac-ICV(1MeW)QDWGAHRCT-NH2 involves solid-phase peptide synthesis (SPPS). The tridecapeptide chain is assembled step-by-step on a solid support, and the peptide is cyclized via a disulfide bond between the cysteine residues at positions 2 and 12 . The synthetic route includes the following steps:
Solid-Phase Peptide Synthesis (SPPS): The peptide chain is synthesized on a resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Cyclization: The linear peptide is cleaved from the resin and cyclized through the formation of a disulfide bond between the cysteine residues.
Purification: The cyclized peptide is purified using high-performance liquid chromatography (HPLC) to obtain the final product with high purity.
Chemical Reactions Analysis
Ac-ICV(1MeW)QDWGAHRCT-NH2 undergoes various chemical reactions, including:
Oxidation: The formation of the disulfide bond between cysteine residues is an oxidation reaction.
Reduction: The disulfide bond can be reduced to yield free thiol groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: For disulfide bond formation.
Reducing agents: For disulfide bond cleavage.
Protecting groups: To protect functional groups during synthesis.
The major products formed from these reactions include the cyclized peptide with a disulfide bond and its linear form with free thiol groups.
Scientific Research Applications
Ac-ICV(1MeW)QDWGAHRCT-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its role in inhibiting the complement system, which is part of the immune response.
Industry: Potential applications in the development of complement inhibitors for various therapeutic uses.
Mechanism of Action
Ac-ICV(1MeW)QDWGAHRCT-NH2 exerts its effects by binding to the central component C3 of the complement system. This binding prevents the activation of C3 and its fragments C3b and C3c, thereby inhibiting the complement cascade . The molecular targets involved include the macroglobulin (MG) domains 4 and 5 of C3c, where the peptide binds through hydrogen bonds and hydrophobic interactions .
Comparison with Similar Compounds
Ac-ICV(1MeW)QDWGAHRCT-NH2 is unique due to its high specificity and potency as a complement inhibitor. Similar compounds include:
Eculizumab: A therapeutic antibody that inhibits the complement component C5.
C1 Esterase Inhibitor (C1-INH): A compound used for treating hereditary angioedema by inhibiting the complement component C1.
Compared to these compounds, this compound offers a more targeted approach to inhibiting C3, making it a valuable tool in complement-related research and therapy.
Properties
Molecular Formula |
C72H102FN21O19S2 |
|---|---|
Molecular Weight |
1648.8 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(1-methylindol-3-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(5-fluoro-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C72H102FN21O19S2/c1-9-34(4)58(83-37(7)96)70(111)91-52(31-115)67(108)92-57(33(2)3)69(110)89-48(22-39-29-94(8)53-15-11-10-13-42(39)53)64(105)85-46(18-19-54(74)97)63(104)88-50(25-56(99)100)66(107)87-47(21-38-26-79-44-17-16-40(73)23-43(38)44)61(102)80-28-55(98)82-35(5)60(101)86-49(24-41-27-77-32-81-41)65(106)84-45(14-12-20-78-72(75)76)62(103)90-51(30-114)68(109)93-59(36(6)95)71(112)113/h10-11,13,15-17,23,26-27,29,32-36,45-52,57-59,79,95,114-115H,9,12,14,18-22,24-25,28,30-31H2,1-8H3,(H2,74,97)(H,77,81)(H,80,102)(H,82,98)(H,83,96)(H,84,106)(H,85,105)(H,86,101)(H,87,107)(H,88,104)(H,89,110)(H,90,103)(H,91,111)(H,92,108)(H,93,109)(H,99,100)(H,112,113)(H4,75,76,78)/t34-,35-,36+,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-/m0/s1 |
InChI Key |
ZTPZPGGQKAOPSL-ULRAUGTQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CNC4=C3C=C(C=C4)F)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=C3C=C(C=C4)F)C(=O)NCC(=O)NC(C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


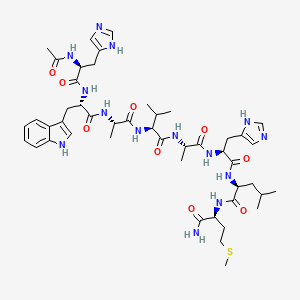
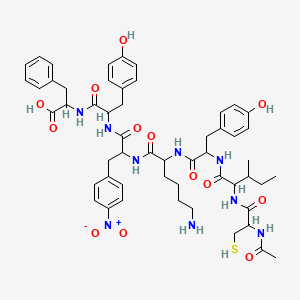
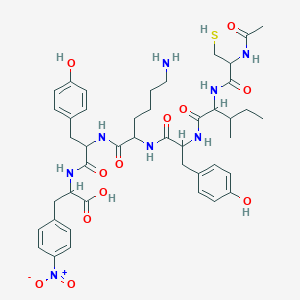
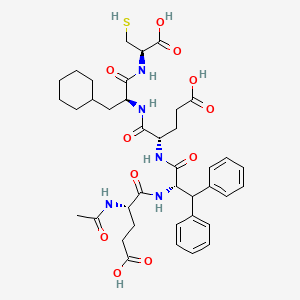
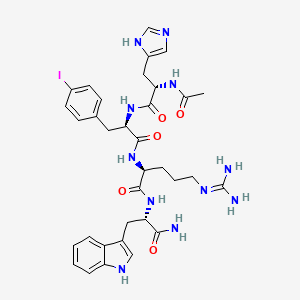
![8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B10846320.png)
![Ac-I[CVHQDWGHHRC]T-NH2](/img/structure/B10846326.png)
![Ac-I[CVSQDWGHHRC]T-NH2](/img/structure/B10846329.png)
![Ac-I[CV(Bpa)QDWGAHRC]T-NH2](/img/structure/B10846333.png)
![Ac-I[CV(2Igl)QDWGAHRC]T-NH2](/img/structure/B10846338.png)
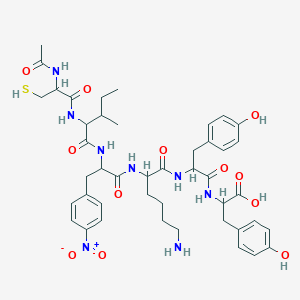
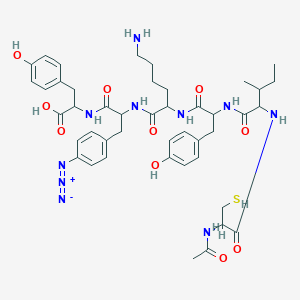
![Ac-I[CV(Bta)QDWGAHRC]T](/img/structure/B10846362.png)
![Ac-I[CVWQDWG(Abu)HRC]T-NH2](/img/structure/B10846369.png)
